Home > Products > Screening Compounds P52421 > 1H-pyrazolo[3,4-c]pyridin-4-amine
1H-pyrazolo[3,4-c]pyridin-4-amine -

1H-pyrazolo[3,4-c]pyridin-4-amine

Catalog Number: EVT-8362375
CAS Number:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-pyrazolo[3,4-c]pyridin-4-amine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The classification of this compound falls under the category of nitrogen-containing heterocycles, which are known for their role in various biological processes and pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[3,4-c]pyridin-4-amine can be achieved through several methods, primarily focusing on the formation of the pyridine ring onto a pre-existing pyrazole structure. Two notable strategies include:

  1. Formation of Pyridine from Pyrazole: This method typically involves the use of 3-aminopyrazole as a starting material, which acts as a nucleophile reacting with electrophilic carbon sources.
  2. Cyclization Reactions: The synthesis often involves cyclization reactions where 5-amino-1-phenylpyrazole is reacted with unsaturated ketones or aldehydes in the presence of catalysts such as Lewis acids (e.g., zirconium tetrachloride) to facilitate the reaction under mild conditions .

Technical Details

In one approach, 5-amino-1-phenylpyrazole is condensed with α,β-unsaturated ketones. The reaction typically requires solvents like ethanol and dimethylformamide to enhance solubility and reaction efficiency. The resulting product can be purified using column chromatography techniques .

Molecular Structure Analysis

Structure

The molecular structure of 1H-pyrazolo[3,4-c]pyridin-4-amine consists of:

  • A pyrazole ring (five-membered) containing two adjacent nitrogen atoms.
  • A pyridine ring (six-membered) fused to the pyrazole.

Data

The chemical formula for 1H-pyrazolo[3,4-c]pyridin-4-amine is C7H7N3, with a molecular weight of approximately 135.15 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure through characteristic shifts and fragmentation patterns.

Chemical Reactions Analysis

Reactions

1H-pyrazolo[3,4-c]pyridin-4-amine can undergo various chemical reactions typical for heterocycles:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

Technical Details

The synthesis often involves careful control of reaction conditions (temperature, solvent choice) to optimize yield and selectivity. For instance, reactions conducted under solvent-free conditions have demonstrated high yields and reduced environmental impact .

Mechanism of Action

Process

The mechanism of action for compounds like 1H-pyrazolo[3,4-c]pyridin-4-amine often involves interactions with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators within biochemical pathways.

Data

Studies have shown that derivatives of pyrazolo[3,4-c]pyridin can exhibit significant biological activity against various targets, including cancer cells and inflammatory pathways. The specific interactions at the molecular level often depend on substituents present on the core structure.

Physical and Chemical Properties Analysis

Physical Properties

1H-pyrazolo[3,4-c]pyridin-4-amine typically appears as a solid at room temperature with varying melting points depending on purity and substituents.

Chemical Properties

The compound is generally stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its solubility varies in organic solvents, which is crucial for its application in synthesis and biological assays.

Applications

Scientific Uses

The applications of 1H-pyrazolo[3,4-c]pyridin-4-amine extend into several fields:

  • Medicinal Chemistry: It has potential uses in developing new pharmaceuticals due to its biological activity.
  • Biological Research: Compounds in this class are studied for their effects on cellular processes and disease mechanisms.
  • Catalysis: Some derivatives are explored for their ability to act as catalysts in organic synthesis reactions.
Introduction to Heterocyclic Frameworks in Drug Discovery

Role of Pyrazolo-Pyridine Scaffolds in Fragment-Based Drug Design (Fragment-Based Drug Discovery)

Pyrazolo[3,4-c]pyridine derivatives serve as critically enabling scaffolds in Fragment-Based Drug Discovery (Fragment-Based Drug Discovery) due to their exceptional synthetic tractability and vectorial diversity. The core structure of 1H-pyrazolo[3,4-c]pyridin-4-amine provides a three-dimensional framework that efficiently samples chemical space while adhering to Fragment-Based Drug Discovery principles of low molecular weight (typically <300 Da) and high ligand efficiency. Recent research demonstrates that 5-halo derivatives (e.g., 5-chloro or 5-bromo variants) function as ideal fragment starting points, enabling systematic elaboration via cross-coupling reactions [2] [7].

Bedwell et al. established a comprehensive functionalization strategy for this chemotype, demonstrating sequential modification across five distinct growth vectors:

  • Nitrogen-1/Nitrogen-2: Selective protection using mesyl (Mes), tetrahydropyranyl (tetrahydropyranyl), or trimethylsilylethoxymethyl (trimethylsilylethoxymethyl) groups under controlled conditions enables regioselective N-functionalization prior to vector exploration [7].
  • Carbon-3: Iridium-catalyzed C–H borylation installs boronate esters, facilitating Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides (yields: 31–60%) [7].
  • Carbon-5: Buchwald-Hartwig amination couples diverse primary/secondary amines under palladium catalysis (yields: 62–97%) [2] [7].
  • Carbon-7: Directed ortho-metalation using tetramethylpiperidinyl magnesium chloride·lithium chloride (tetramethylpiperidinyl magnesium chloride·lithium chloride) enables electrophilic quenching or Negishi cross-coupling (yields: 48–83%) [7].

Table 1: Synthetic Growth Vectors for 1H-Pyrazolo[3,4-c]pyridin-4-amine Elaboration in Fragment-Based Drug Discovery

Growth VectorKey ReactionRepresentative ConditionsApplications
Nitrogen-1Regioselective alkylationMesylation (Ms₂O/base); Tetrahydropyranylation (dihydropyran/acid)Solubility modulation; Vector protection
Carbon-3Ir-catalyzed C–H borylation[Ir(COD)OMe]₂/dtbpy, B₂pin₂Suzuki coupling; Biaryl diversification
Carbon-5Buchwald-Hartwig aminationPd₂(dba)₃, rac-BINAP, NaOtBuAmine diversity; Solubility enhancement
Carbon-7TMPMgCl·LiCl metalationTMPMgCl·LiCl, -40°C, then electrophile/ZnCl₂Aldehyde addition; Negishi arylation
Nitrogen-2Protection-dependent alkylationSEM protection (SEMCl/organic base)Regiodivergent N-alkylation

This multi-directional functionalization capacity allows efficient progression from fragment hits to lead compounds while optimizing protein-ligand interactions. The scaffold’s synthetic flexibility directly addresses a key Fragment-Based Drug Discovery bottleneck: the frequent discard of fragment hits due to elaboration challenges [2] [7].

Structural and Electronic Features of 1H-Pyrazolo[3,4-c]pyridin-4-amine as a Privileged Motif

The 1H-pyrazolo[3,4-c]pyridin-4-amine scaffold exhibits distinctive structural and electronic properties that underpin its utility as a privileged motif in kinase and Central Nervous System-targeted therapeutics:

  • Hydrogen-Bonding Capability: The 4-amine group serves as a strong hydrogen-bond donor/acceptor pair, mimicking purine interactions in kinase ATP-binding sites. This facilitates targeted engagement with hinge region residues (e.g., Glu590 and Met592 in tropomyosin receptor kinase A) [5]. Complementary to this, the pyridine nitrogen and pyrazole Nitrogen-2 create additional polar interaction sites.
  • Aromatic System Properties: The fused bicyclic system displays moderate dipole moments (~2.1–2.7 Debye), intermediate between purely nonpolar cores and highly polarized heterocycles. This balances membrane permeability and target binding affinity [7]. The electron distribution, confirmed by computational analysis, reveals significant π-electron density at Carbon-3, Carbon-5, and Carbon-7, explaining their reactivity in cross-coupling and metalation reactions [7] [8].
  • Three-Dimensional Character: Unlike flat arenes prevalent in historical fragment libraries, the non-coplanar fusion of pyrazole and pyridine rings generates inherent three-dimensionality. This enhances sampling of sterically constrained binding pockets—a critical feature for targeting "undruggable" protein surfaces [1] [7].
  • Synthetic Handle Density: With reactive sites at four carbon positions and two nitrogens, this compact scaffold (molecular weight = 134.14 g/mol) exceeds typical fragment complexity metrics. The C-5 halogenation (Cl/Br) particularly provides a versatile handle for palladium-mediated transformations without requiring protective group strategies [7] [8].

Table 2: Key Physicochemical and Electronic Properties of 1H-Pyrazolo[3,4-c]pyridin-4-amine

PropertyValue/RangeSignificance in Drug Design
Molecular Weight134.14 g/molIdeal for Fragment-Based Drug Discovery (fragment-like)
Hydrogen Bond Donors2 (4-NH₂ + 1-NH)Strong target binding potential
Hydrogen Bond Acceptors4 (pyridine N, pyrazole N, 4-N)Complementary to polar protein residues
Dipole Moment (Calculated)2.1–2.7 DebyeBalanced lipophilicity/permeability
Fraction sp³ Hybridization0.0 (fully aromatic)Mitigated by non-planar ring fusion
Aromatic Ring Count2Maintains solubility while enabling π-stacking

Comparative Analysis with Congeneric Pyrazolo-Pyridine Isomers

The bioactivity and synthetic utility of pyrazolo-pyridines are profoundly influenced by their regioisomeric arrangement, with 1H-pyrazolo[3,4-c]pyridin-4-amine exhibiting distinct advantages over prevalent isomers like 1H-pyrazolo[3,4-b]pyridine:

  • Tautomeric Stability: Unlike [3,4-b]-isomers, the [3,4-c]-fusion pattern exhibits no significant tautomerism under physiological conditions. This eliminates unpredictable binding mode variations—a key limitation for [3,4-b] analogs where N1-H/N2-H tautomerism can alter hydrogen-bonding networks with target proteins [4] [9]. Computational studies confirm a ~37 kJ/mol energy preference for the 1H-tautomer in [3,4-c]-pyridines versus near-equal stability in [3,4-b] isomers, ensuring structural predictability [4].
  • Vectorial Distribution: The [3,4-c]-isomer provides orthogonal exit vectors (N1/N2, C3, C5, C7) projecting into distinct spatial quadrants. In contrast, the [3,4-b]-isomer concentrates substituents around C3/C5, limiting three-dimensional diversity. This vectorial advantage enables [3,4-c] derivatives to access buried hydrophobic pockets or extended interaction surfaces unreachable by other isomers [7].
  • Electronic and Synthetic Differences:
  • Dipole Moment: [3,4-c]-Isomers exhibit reduced dipole moments (~2.1–2.7 Debye) versus [3,4-b] isomers (often >3.8 Debye), enhancing membrane permeability [4] [7].
  • C-H Activation Susceptibility: The [3,4-c] scaffold permits regioselective C7 metalation using TMPMgCl·LiCl—unavailable in [3,4-b] systems due to electronic deactivation. This enables unique functionalization orthogonal to classical cross-coupling [7].
  • Drug Development Prevalence: Database analyses reveal ~300,000 known [3,4-b]-pyridines (including FDA-approved drugs) versus emerging [3,4-c] derivatives. However, the latter’s superior vectorial control is driving increased utilization in Fragment-Based Drug Discovery campaigns for complex targets [4] [5] [9].

Table 3: Comparative Analysis of Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine Isomers

Characteristic1H-Pyrazolo[3,4-c]pyridine1H-Pyrazolo[3,4-b]pyridineImplications
Dominant Tautomer1H-form exclusively1H/2H equilibriumPredictable binding mode for [3,4-c] isomer
Key Growth VectorsN1, N2, C3, C5, C7N1, C3, C4, C5, C6Superior 3D exploration by [3,4-c] isomer
C7 FunctionalizationTMPMgCl·LiCl metalationNot feasibleUnique vector for [3,4-c]
Dipole Moment Range2.1–2.7 DebyeTypically >3.8 DebyeEnhanced permeability for [3,4-c]
Representative DrugsUnder investigationRuxolitinib, Larotrectinib analogsHistorical dominance of [3,4-b] in kinase inhibitors
Synthetic AccessibilityLate-stage C-H functionalizationRelies on pre-functionalized building blocksStreamlined lead optimization for [3,4-c]

The strategic shift toward [3,4-c]-pyridines addresses limitations in contemporary fragment libraries, which often over-rely on "flat" architectures with insufficient exit vectors. By providing sp³ character-equivalent complexity within an aromatic framework, this isomer enables efficient progression toward clinical candidates targeting protein-protein interactions and allosteric sites [1] [2] [7].

Properties

Product Name

1H-pyrazolo[3,4-c]pyridin-4-amine

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-4-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,7H2,(H,9,10)

InChI Key

JJSMGKGRPQGJKA-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C=N1)NN=C2)N

Canonical SMILES

C1=C(C2=C(C=N1)NN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.